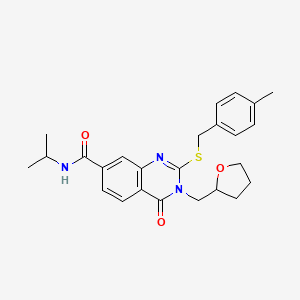

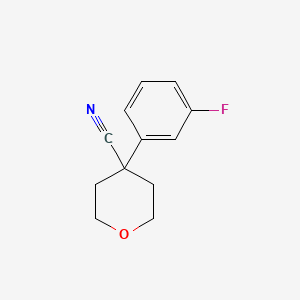

N-isopropyl-2-((4-methylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

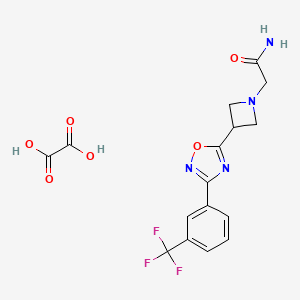

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It seems to be related to a class of compounds known as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain enzymes known as kinases, which play a key role in the complex cellular processes involved in cancer and other diseases .

Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline ring, a common feature in many pharmaceutical drugs . This ring is likely functionalized with various groups, including an isopropyl group, a methylbenzyl group, a tetrahydrofuran group, and a carboxamide group .Scientific Research Applications

Synthesis of Complex Molecules

The development of complex molecules often involves the synthesis of derivatives with potential bioactivity. Compounds like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which bear structural resemblance to the compound , have been prepared from aminoanthraquinones and investigated for their cytotoxic activities against cancer cell lines, showing potential as therapeutic agents (Bu et al., 2001). These findings underscore the importance of the synthesis and modification of quinazoline derivatives in medicinal chemistry.

Coordination Polymers and Photocatalytic Applications

Coordination polymers synthesized with carboxylate ligands and ancillary ligands like phenanthroline and bipyridine exhibit interesting structural properties and photocatalytic activities. For instance, Mn(II)-based coordination polymers have been employed as photocatalysts for the degradation of organic dyes under UV light, showcasing the potential of such structures in environmental remediation (Yuan et al., 2020). While not directly related to the compound in your query, this highlights the broader application of complex molecules in scientific research, especially in catalysis and materials science.

Enantioselective Synthesis

Enantioselective processes are critical in the synthesis of bioactive compounds with specific stereochemistry. The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved a convergent, stereoselective synthesis, emphasizing the importance of chirality in medicinal chemistry (Cann et al., 2012). This example illustrates the relevance of sophisticated synthetic techniques, potentially applicable to the synthesis of the compound , for achieving desired biological activities.

properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-16(2)26-23(29)19-10-11-21-22(13-19)27-25(32-15-18-8-6-17(3)7-9-18)28(24(21)30)14-20-5-4-12-31-20/h6-11,13,16,20H,4-5,12,14-15H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYJUHKDXZPADM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-((4-methylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

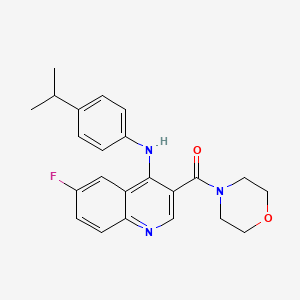

![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)

![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)

![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)

![Tricyclo[3.3.1.02,7]nonan-6-ol](/img/structure/B2753000.png)

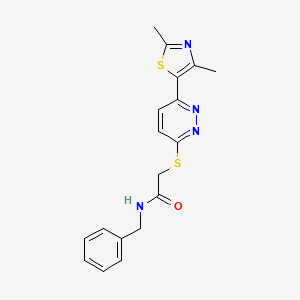

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)